molecular formula C7H3BrClF3N2 B13687877 N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride

N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride

Cat. No.: B13687877
M. Wt: 287.46 g/mol
InChI Key: PNHZITGLVMZVAW-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound that features a pyridine ring substituted with a bromine atom at the 5-position and a trifluoroacetimidoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with trifluoroacetic acid and thionyl chloride. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or chloroform

    Temperature: Room temperature to reflux conditions

    Catalysts: None required, but sometimes a base like triethylamine is used to neutralize the by-products

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include:

    Large-scale reactors: To handle the increased volume of reactants

    Continuous flow systems: To improve efficiency and yield

    Purification: Using techniques like recrystallization or chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The chloride group can be replaced by various nucleophiles.

    Oxidation and reduction: The pyridine ring can undergo oxidation or reduction under specific conditions.

    Coupling reactions: The bromine atom allows for cross-coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines, alcohols, or thiols in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and appropriate ligands.

Major Products

    Substitution products: Depending on the nucleophile used, various substituted pyridines.

    Oxidation products: Pyridine N-oxides.

    Reduction products: Reduced pyridine derivatives.

    Coupling products: Biaryl compounds or other coupled products.

Scientific Research Applications

N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Potential use in the development of bioactive molecules or as a probe in biochemical assays.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride involves its reactivity towards nucleophiles and electrophiles. The trifluoroacetimidoyl chloride group is highly reactive, allowing for the formation of various derivatives. The bromine atom on the pyridine ring facilitates cross-coupling reactions, enabling the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-2-pyridyl)thiourea
  • 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
  • 2-(5-Bromo-2-pyridyl)azo-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol

Uniqueness

N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl chloride group, which imparts distinct reactivity compared to other similar compounds. This makes it a valuable intermediate in the synthesis of a wide range of chemical and pharmaceutical products.

Properties

Molecular Formula

C7H3BrClF3N2

Molecular Weight

287.46 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C7H3BrClF3N2/c8-4-1-2-5(13-3-4)14-6(9)7(10,11)12/h1-3H

InChI Key

PNHZITGLVMZVAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)N=C(C(F)(F)F)Cl

Origin of Product

United States

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